2-(3-Methoxyphenyl)indolizine
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Overview
Description
2-(3-Methoxyphenyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)indolizine can be achieved through several methods. One common approach involves the cyclization of 3-methoxyphenyl-substituted pyridines or pyrroles. The reaction typically requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, alkylated, or other substituted derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)indolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of organic fluorescent molecules for material applications
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)indolizine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic outcomes .
Comparison with Similar Compounds
2-(3-Methoxyphenyl)indolizine can be compared with other similar compounds, such as:
Indole: A structurally related compound with a wide range of biological activities.
Indolizine: The parent compound of this compound, known for its diverse applications.
3-Methoxyphenyl derivatives: Compounds with similar substituents on the phenyl ring, offering comparable chemical properties
Properties
CAS No. |
82682-68-6 |
---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)indolizine |
InChI |
InChI=1S/C15H13NO/c1-17-15-7-4-5-12(10-15)13-9-14-6-2-3-8-16(14)11-13/h2-11H,1H3 |
InChI Key |
HUTSCVDKKVWBMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=CC=CC3=C2 |
Origin of Product |
United States |
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